4-{6-AMINO-5-CYANO-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE
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Overview
Description
4-{6-Amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2,6-dimethoxyphenyl acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2,6-dimethoxyphenyl acetate typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with arylideneamino nitriles in an alcoholic medium, followed by cyclization in the presence of bases to form the pyrano[2,3-c]pyrazole core . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and cyano groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Scientific Research Applications
4-{6-Amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2,6-dimethoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2,6-dimethoxyphenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 4-{6-amino-5-cyano-3-methyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-2,6-dimethoxyphenyl acetate include other pyrano[2,3-c]pyrazole derivatives, such as:
- 6-Amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
- 4-Alkyl-6-amino-5-cyano-3-methyl-2H,4H-pyrano[2,3-c]pyrazoles
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
IUPAC Name |
[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-8-14-15(11(7-19)17(20)27-18(14)22-21-8)10-5-12(24-3)16(26-9(2)23)13(6-10)25-4/h5-6,15H,20H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANIVTCYDQILSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OC)OC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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